1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol is an organosilicon compound that features a silyl ether functional group. This compound is often used as a protecting group for alcohols in organic synthesis due to its stability under various reaction conditions. The presence of the tert-butyl(dimethyl)silyl group provides steric hindrance, which can be advantageous in selective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol can be synthesized through the silylation of pent-4-en-2-ol using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction typically takes place in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Pent-4-en-2-ol+tert-Butyl(dimethyl)silyl chloride→1-[tert-Butyl(dimethyl)silyl]oxypent-4-en-2-ol
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions using automated reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the silyl ether group.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new functionalized compounds depending on the substituent introduced.
Scientific Research Applications
1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol is utilized in various scientific research applications:
Chemistry: Used as a protecting group for alcohols in multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Involved in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups within the molecule. The silyl ether can be removed under acidic or basic conditions, revealing the free hydroxyl group for further reactions.
Comparison with Similar Compounds
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness: 1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol is unique due to its specific structure, which combines a silyl ether protecting group with an alkene functionality. This combination allows for selective reactions and protection strategies in complex organic syntheses, making it a valuable tool in both academic and industrial research.
Properties
CAS No. |
145104-12-7 |
---|---|
Molecular Formula |
C11H24O2Si |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxypent-4-en-2-ol |
InChI |
InChI=1S/C11H24O2Si/c1-7-8-10(12)9-13-14(5,6)11(2,3)4/h7,10,12H,1,8-9H2,2-6H3 |
InChI Key |
YEFZAVCKLWHUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.